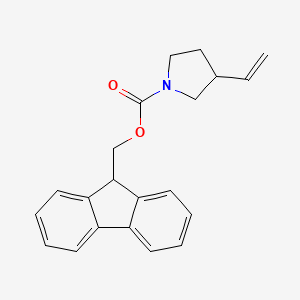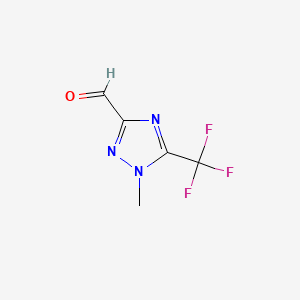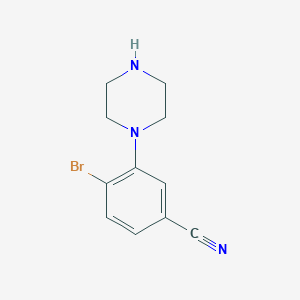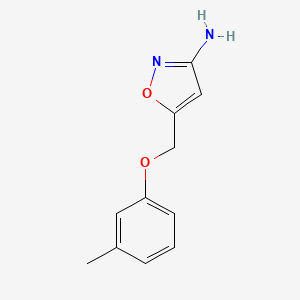
5-((m-Tolyloxy)methyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((m-Tolyloxy)methyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Méthodes De Préparation
The synthesis of 5-((m-Tolyloxy)methyl)isoxazol-3-amine typically involves several steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali . This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired isoxazole . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
5-((m-Tolyloxy)methyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-((m-Tolyloxy)methyl)isoxazol-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and antifungal agent . In medicine, it shows promise as a therapeutic agent for neurodegenerative diseases due to its ability to interact with specific receptors in the central nervous system . Additionally, it has applications in the pharmaceutical industry as a reference standard for analytical development and method validation .
Mécanisme D'action
The mechanism of action of 5-((m-Tolyloxy)methyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to neuroprotective effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-((m-Tolyloxy)methyl)isoxazol-3-amine can be compared with other similar compounds such as 3-amino-5-methylisoxazole and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-[(3-methylphenoxy)methyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-2-4-9(5-8)14-7-10-6-11(12)13-15-10/h2-6H,7H2,1H3,(H2,12,13) |
Clé InChI |
HMWFZSGNFZGRLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC2=CC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


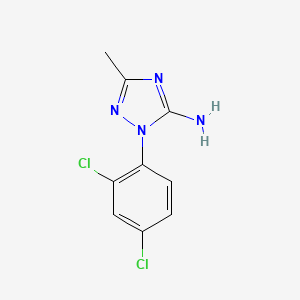
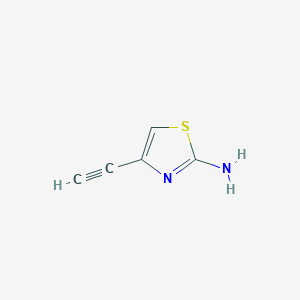
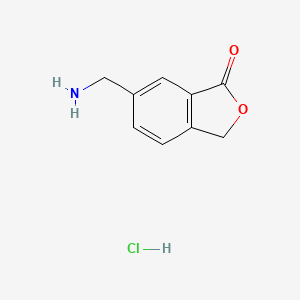
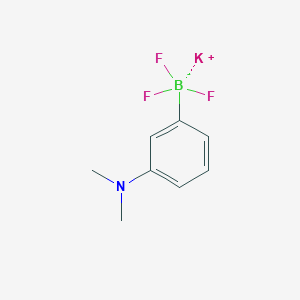
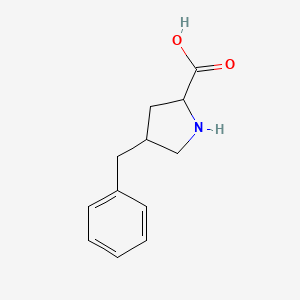
![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
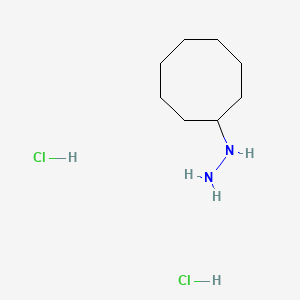
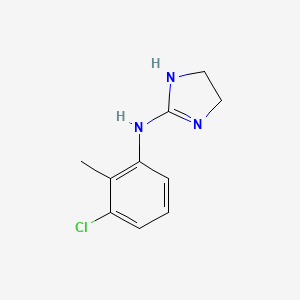
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
